molecular formula C12H11NO3 B13249547 1-Ethyl-3-formyl-1H-indole-4-carboxylic acid

1-Ethyl-3-formyl-1H-indole-4-carboxylic acid

Cat. No.: B13249547
M. Wt: 217.22 g/mol
InChI Key: RNCCAMMDCKEESK-UHFFFAOYSA-N
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Description

1-Ethyl-3-formyl-1H-indole-4-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, is of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 1-Ethyl-3-formyl-1H-indole-4-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . For industrial production, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Ethyl-3-formyl-1H-indole-4-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-Ethyl-3-formyl-1H-indole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

    Biology: It is studied for its potential antiviral and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly for its anti-inflammatory and antimicrobial activities.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-formyl-1H-indole-4-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, indole derivatives are known to bind with high affinity to multiple receptors, including the aryl hydrocarbon receptor, which plays a role in regulating immune responses and xenobiotic metabolism . The compound’s formyl group can also participate in nucleophilic addition reactions, further influencing its biological activity.

Comparison with Similar Compounds

1-Ethyl-3-formyl-1H-indole-4-carboxylic acid can be compared with other indole derivatives such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting biological and chemical properties.

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

1-ethyl-3-formylindole-4-carboxylic acid

InChI

InChI=1S/C12H11NO3/c1-2-13-6-8(7-14)11-9(12(15)16)4-3-5-10(11)13/h3-7H,2H2,1H3,(H,15,16)

InChI Key

RNCCAMMDCKEESK-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C2=C(C=CC=C21)C(=O)O)C=O

Origin of Product

United States

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